Bienvenue dans la boutique en ligne BenchChem!

Demoxytocin

Uterotonic Activity In Vitro Pharmacology Peptide Analogue Potency

Demoxytocin is a heterodetic cyclic oxytocin analogue engineered for non-invasive buccal delivery. Its replacement of the N-terminal cysteine with β-mercaptopropionic acid eliminates a primary aminopeptidase degradation site, conferring extended metabolic stability and an 8-fold higher in vitro uterotonic potency versus oxytocin. This enables dose-sparing protocols in tissue bath studies. The compound’s documented photolability (55.6% retention after 1-year light exposure) makes it an ideal reference standard for peptide photostability testing and protective packaging development. Procure Demoxytocin when your protocol demands buccal administration, sustained receptor activation, or a validated degradation model compound.

Molecular Formula C43H65N11O12S2
Molecular Weight 992.2 g/mol
CAS No. 113-78-0
Cat. No. B1670243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemoxytocin
CAS113-78-0
Synonyms1-mercaptopropionateoxytoxin
deaminooxytocin
deaminooxytocin, (enantio)-isomer
demoxytocin
desaminooxytocin
ODA-914
Sandopart
Molecular FormulaC43H65N11O12S2
Molecular Weight992.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C43H65N11O12S2/c1-5-23(4)36-42(65)49-26(12-13-32(44)56)38(61)50-29(19-33(45)57)39(62)52-30(21-68-67-16-14-35(59)48-28(40(63)53-36)18-24-8-10-25(55)11-9-24)43(66)54-15-6-7-31(54)41(64)51-27(17-22(2)3)37(60)47-20-34(46)58/h8-11,22-23,26-31,36,55H,5-7,12-21H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,65)(H,50,61)(H,51,64)(H,52,62)(H,53,63)/t23-,26-,27-,28-,29-,30-,31-,36-/m0/s1
InChIKeyGTYWGUNQAMYZPF-QPLNMOKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Demoxytocin (CAS 113-78-0): A Clinically Validated Oxytocin Analogue with Enhanced Potency and Non-Invasive Buccal Delivery for Labor Induction and Lactation Support


Demoxytocin (INN), also designated as desamino-oxytocin or [Mpa1]OT, is a heterodetic cyclic peptide and a synthetic analogue of the endogenous nonapeptide hormone oxytocin. The compound's structural modification consists of the replacement of the N-terminal cysteine residue with β-mercaptopropionic acid (Mpa), yielding the sequence Mpa-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ [1]. This molecular alteration preserves oxytocin receptor (OTR) agonism while conferring distinct pharmacological and formulation advantages that are critical for both clinical procurement and research applications. Demoxytocin is currently approved for human therapeutic use in several European countries and is also classified under ATCvet code QH01BB01 for veterinary applications [2].

Why Demoxytocin Cannot Be Substituted with Generic Oxytocin in Procurement Specifications


Although both demoxytocin and oxytocin target the oxytocin receptor, the assumption that these two agents are interchangeable for research or clinical use disregards essential differences in their molecular stability, potency, route of administration, and susceptibility to environmental degradation. The replacement of the N-terminal amino group with a hydrogen atom in demoxytocin removes a primary site for aminopeptidase-mediated degradation, directly contributing to an extended duration of action and improved metabolic stability compared to oxytocin [1]. Furthermore, while oxytocin is typically limited to intravenous infusion requiring specialized equipment and trained personnel, demoxytocin is formulated as a buccal tablet, enabling non-invasive administration with distinct pharmacodynamic properties. This fundamental divergence in formulation and potency makes generic substitution in protocols, clinical trial designs, or veterinary applications unreliable without explicit quantitative justification. The following section details the verifiable, comparator-based evidence that governs scientific selection.

Demoxytocin: Quantitative Evidence for Differentiated Procurement and Research Selection


Demoxytocin Exhibits Eight-Fold Higher Uterotonic Potency Compared to Oxytocin in Isolated Rat Uterus Assays

In standardized in vitro uterotonic assays, demoxytocin demonstrates markedly superior potency relative to oxytocin. The uterotonic activity of demoxytocin, measured in the isolated rat uterus suspended in a Mg²⁺-free solution, is approximately 4200 units/mg, representing an eight-fold increase over the potency of oxytocin [1]. Concurrently, the antidiuretic activity of demoxytocin remains approximately equivalent to that of oxytocin, suggesting a functionally dissociated enhancement of the desired uterine target without a proportional increase in renal side effects [1].

Uterotonic Activity In Vitro Pharmacology Peptide Analogue Potency

Buccal Tablet Formulation of Demoxytocin Enables Non-Invasive Clinical Administration, Contrasting with Intravenous Oxytocin

Demoxytocin is specifically formulated and clinically administered as a buccal tablet, a non-invasive route that contrasts fundamentally with oxytocin, which is administered exclusively via intravenous injection in clinical settings [1][2]. In a randomized clinical study comparing labor induction protocols, patients were allocated to receive either demoxytocin buccally or oxytocin intravenously [3].

Buccal Drug Delivery Peptide Formulation Route of Administration

Demoxytocin Displays Greater Photosensitivity than Oxytocin, Informing Rigorous Storage and Procurement Specifications

An experimental shelf-life study examining the stability of buccal oxytocin and desamino-oxytocin (demoxytocin) tablets under simulated tropical conditions revealed differential sensitivity to light exposure. After one year of continuous light exposure, the concentration of demoxytocin declined to 55.6% of the labeled amount, whereas oxytocin retained 85% of the stated concentration under identical conditions [1]. Both compounds were found to be fairly stable under refrigeration, and instability was detectable for both after 20 weeks of storage under humid conditions regardless of temperature [1].

Stability Testing Pharmaceutical Storage Peptide Degradation

Proprietary Buccal Formulation and Peptide Synthesis Method Distinguish Demoxytocin in Industrial Procurement

Demoxytocin is synthesized via solid-phase peptide synthesis (SPPS) in which the leading cysteine residue of oxytocin is replaced with β-mercaptopropionic acid to form the Mpa-modified analogue . This synthetic route yields the disulfide-bridged cyclic structure essential for biological activity. Commercially, demoxytocin is available as the active pharmaceutical ingredient in branded formulations including Sandopart, Odeax, and Sandopral, which are approved and marketed in multiple European countries including Italy, Czechoslovakia (historically), and Poland [1].

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Pharmaceutical Formulation

Demoxytocin (CAS 113-78-0): High-Value Research and Industrial Application Scenarios


Labor Induction and Augmentation Studies Using a Non-Invasive Buccal Peptide Agonist

Demoxytocin is indicated for the induction and augmentation of labor in clinical settings. Research protocols investigating uterine contractility, parturition signaling, or comparative effectiveness of uterotonic agents should select demoxytocin when a non-invasive (buccal) route of administration is required [1]. Its 8-fold higher in vitro uterotonic potency relative to oxytocin enables dose-sparing experimental designs in isolated tissue bath studies [2].

Postpartum Lactation Promotion and Prevention of Puerperal Mastitis

Demoxytocin is clinically utilized to promote lactation and prevent or treat puerperal mastitis (breast inflammation) through stimulation of myoepithelial cell contraction in the mammary gland [1]. Research applications focused on galactopoiesis, mammary gland physiology, or mastitis pathophysiology should procure demoxytocin specifically over oxytocin when buccal administration and sustained receptor activation are desired.

Veterinary Medicine: Induction of Parturition and Milk Let-Down in Large Animals

Demoxytocin is classified under ATCvet code QH01BB01 and is utilized in veterinary practice for the induction of parturition, management of uterine atony, and stimulation of milk ejection in livestock species [3]. The Defined Daily Dose (DDD) for demoxytocin is established at 100 units for oral (buccal) administration [4]. Researchers and veterinary pharmaceutical developers evaluating oxytocin analogues for animal health applications should specify demoxytocin as the comparator of interest due to its established regulatory classification and dosing guidance.

Peptide Stability Studies Under Simulated Environmental Stress Conditions

Due to its documented differential photolability, demoxytocin serves as a valuable reference standard for peptide stability testing. After one year of light exposure, demoxytocin degrades to 55.6% of its labeled concentration, compared to 85% retention for oxytocin under identical conditions [5]. This quantifiable degradation differential makes demoxytocin an informative model compound for evaluating protective packaging materials, formulation excipients designed to enhance photostability, and accelerated stability testing protocols for cyclic disulfide-containing therapeutic peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Demoxytocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.